molecular formula C16H18N8 B2785076 3-cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine CAS No. 2034494-56-7

3-cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine

Cat. No.: B2785076
CAS No.: 2034494-56-7
M. Wt: 322.376
InChI Key: MBXIBOBJCSOEBF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure is further elaborated with a piperazine linker, a common moiety used to connect pharmacophoric groups and optimize drug-like properties such as solubility and bioavailability . The specific inclusion of a cyclopropyl group on the pyridazine ring can influence the compound's metabolic stability and binding affinity to biological targets. Compounds with this core structure have been investigated for various therapeutic applications. Research on analogous [1,2,4]triazolo[4,3-b]pyridazine derivatives has identified them as agonists for nuclear receptors like Rev-erb, which are implicated in regulating circadian rhythm, metabolism, and inflammation . Other studies have explored similar triazolopyridazine compounds for the development of novel anticancer agents, such as the hepatocyte growth factor receptor inhibitor Bozitinib , and as leads for antiparasitic medications targeting infections like cryptosporidiosis . The piperazine-linked architecture is a recurrent motif in these investigations, underscoring its utility in constructing potential pharmacologically active molecules . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use. Researchers can employ this compound as a key intermediate or building block in organic synthesis, or as a reference standard in biological screening assays to explore new mechanisms of action and develop novel therapeutic agents.

Properties

IUPAC Name

6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-2-12(1)13-3-4-14(20-18-13)22-7-9-23(10-8-22)16-6-5-15-19-17-11-24(15)21-16/h3-6,11-12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXIBOBJCSOEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylpyridazine Intermediate: This step involves the reaction of a suitable pyridazine derivative with a cyclopropylating agent under controlled conditions.

    Piperazine Introduction: The cyclopropylpyridazine intermediate is then reacted with piperazine to introduce the piperazinyl group.

    Triazolopyridazine Formation: The final step involves the cyclization of the intermediate with a triazole precursor to form the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyrimidine: Similar structure but with a pyrimidine core instead of a pyridazine core.

    6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyrazine: Similar structure but with a pyrazine core instead of a pyridazine core.

Uniqueness

The uniqueness of 3-cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for unique interactions with molecular targets, making it a valuable compound for further study.

Biological Activity

3-Cyclopropyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine is a novel compound belonging to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

  • Molecular Formula : C20_{20}H22_{22}N6_6O2_2S
  • Molecular Weight : 410.49 g/mol
  • CAS Number : 1060253-24-8

The mechanism of action for this compound primarily involves its interaction with microtubules, similar to other known antitumor agents. It is hypothesized that it binds to the colchicine site on tubulin, leading to disruption of microtubule dynamics, which is crucial during cell mitosis. This binding results in cell cycle arrest and subsequent apoptosis in cancer cells.

Antiproliferative Effects

A series of studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

Compound Cell Line IC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

These values indicate that the compound is highly effective at inhibiting cell growth in these models, comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Tubulin Polymerization Inhibition

In vitro studies have shown that the compound effectively inhibits tubulin polymerization. This was confirmed through immunostaining assays that demonstrated significant disruption of microtubule structures in treated cells .

Cell Cycle Arrest

Further investigations revealed that treatment with this compound leads to a dramatic arrest at the G2/M phase of the cell cycle in A549 cells. This indicates a potent mechanism by which the compound induces cytotoxicity through interference with normal cell cycle progression .

Case Studies and Research Findings

In a comprehensive study examining various triazolopyridazine derivatives, researchers synthesized multiple compounds and evaluated their biological activities. The findings highlighted that:

  • Structure Activity Relationship (SAR) : Modifications to the piperazine and triazole moieties significantly influenced the antiproliferative potency of the compounds.
  • Binding Affinity : Molecular modeling studies indicated that these compounds could effectively bind to the colchicine site on tubulin, providing insights into their mechanism of action .
  • Potential for Drug Development : Given their potent biological activity and favorable binding profiles, these compounds are being explored as potential leads for new anticancer therapies.

Q & A

Q. Critical Parameters :

  • Solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.
  • Purification via column chromatography (silica gel, gradient elution) to isolate intermediates.

Basic: How is structural characterization validated for this compound?

Methodological Answer:
Use a combination of spectroscopic and computational tools:

  • 1H/13C NMR : Confirm regiochemistry of the triazolopyridazine ring and piperazine substituents. Key signals:
    • Piperazine N-CH2 protons at δ 2.5–3.5 ppm (multiplet).
    • Cyclopropyl protons as a triplet (δ 1.2–1.5 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ m/z calculated for C17H18N8: 335.1664) .
  • X-ray Crystallography : Resolve ambiguity in stereochemistry; compare experimental vs. simulated powder diffraction patterns .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:
Prioritize target-agnostic assays to identify broad bioactivity:

Kinase Inhibition Panel : Screen against tyrosine kinase family (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

Cytotoxicity Profiling : MTT assay on HEK-293 and HepG2 cell lines (IC50 calculation) .

Q. Data Interpretation :

  • Positive controls (e.g., doxorubicin for cytotoxicity) ensure assay validity.
  • Dose-response curves (log[concentration] vs. % inhibition) identify potency thresholds.

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:
Step 1: Substituent Variation

  • Modify cyclopropyl (e.g., replace with cyclobutyl) or triazolopyridazine (e.g., fluorination at C3) .
    Step 2: In Vitro Testing
  • Compare IC50 values across analogs in kinase or cytotoxicity assays (Table 1).
    Step 3: Computational Modeling
  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like 14-α-demethylase (PDB: 3LD6) .

Q. Table 1. Example SAR Data

SubstituentKinase Inhibition (% at 10 µM)Cytotoxicity (IC50, µM)
Cyclopropyl (Parent)78% (EGFR)12.3 ± 1.2
Cyclobutyl65%25.6 ± 2.1
3-Fluoro92%8.9 ± 0.8

Advanced: How should contradictory bioactivity data be resolved?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies:

Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-EGFR detection) alongside enzymatic assays .

Metabolic Stability Assessment : Use liver microsomes to rule out false negatives due to rapid compound degradation .

Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to verify direct target binding .

Case Study :
If a compound shows high in vitro potency but low cellular activity, evaluate membrane permeability (PAMPA assay) or efflux pump susceptibility (e.g., P-glycoprotein inhibition) .

Advanced: What strategies optimize pharmacokinetic (PK) properties during lead optimization?

Methodological Answer:

Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO2NH2) to reduce logP; monitor via shake-flask method .

Metabolic Soft Spots : Identify labile sites (e.g., piperazine N-dealkylation) using LC-MS/MS metabolite profiling .

Prodrug Design : Mask acidic/basic moieties (e.g., ester prodrugs) to enhance oral bioavailability .

Q. Key Metrics :

  • Target logP: 2–3 for CNS penetration; >3 for peripheral targets.
  • t1/2 > 4 hours in human liver microsomes.

Advanced: How is crystallographic data utilized in polymorph screening?

Methodological Answer:

Screening Conditions : Recrystallize from 10+ solvent systems (e.g., ethanol/water, DCM/heptane) .

PXRD Analysis : Compare diffraction patterns to identify polymorphs (e.g., Form I vs. Form II) .

Stability Testing : Store polymorphs at 40°C/75% RH for 4 weeks; monitor phase transitions via DSC .

Q. Impact :

  • Polymorphs with higher melting points (>200°C) typically exhibit better solubility and formulation stability .

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